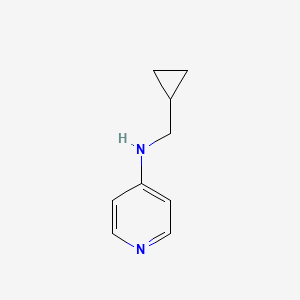
(R)-2,2-dimethyl-4-vinyloxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,2-dimethyl-4-vinyloxazolidine is an organic compound characterized by its oxazolidine ring structure, which includes a vinyl group and two methyl groups attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-4-vinyloxazolidine typically involves the reaction of an appropriate amine with an aldehyde or ketone, followed by cyclization. One common method is the reaction of ®-2-amino-2-methylpropanol with acrolein under acidic conditions to form the oxazolidine ring.
Industrial Production Methods
Industrial production of ®-2,2-dimethyl-4-vinyloxazolidine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-2,2-dimethyl-4-vinyloxazolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The oxazolidine ring can be reduced to form amines or alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or organometallic reagents can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted oxazolidines.
科学的研究の応用
Chemistry
In organic synthesis, ®-2,2-dimethyl-4-vinyloxazolidine is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-2,2-dimethyl-4-vinyloxazolidine is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or infectious diseases.
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of ®-2,2-dimethyl-4-vinyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can act as a scaffold, allowing the compound to bind to active sites and modulate biological activity. The vinyl group may participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
(S)-2,2-dimethyl-4-vinyloxazolidine: The enantiomer of ®-2,2-dimethyl-4-vinyloxazolidine, with similar chemical properties but different biological activity.
2,2-dimethyl-4-vinylthiazolidine: A structurally similar compound with a sulfur atom replacing the oxygen in the ring.
2,2-dimethyl-4-vinylimidazolidine: Another similar compound with a nitrogen atom in the ring.
Uniqueness
®-2,2-dimethyl-4-vinyloxazolidine is unique due to its specific chiral configuration and the presence of both a vinyl group and an oxazolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in various chemical reactions.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(4R)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H13NO/c1-4-6-5-9-7(2,3)8-6/h4,6,8H,1,5H2,2-3H3/t6-/m1/s1 |
InChIキー |
QSZLXMIXBDOUGF-ZCFIWIBFSA-N |
異性体SMILES |
CC1(N[C@@H](CO1)C=C)C |
正規SMILES |
CC1(NC(CO1)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


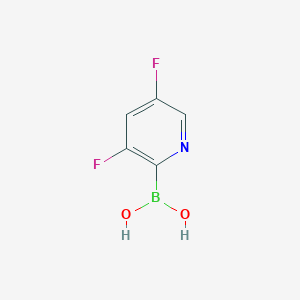
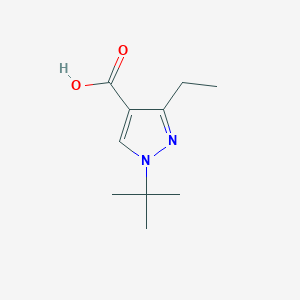
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B11766210.png)


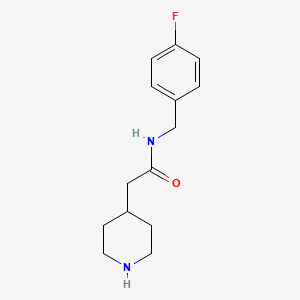
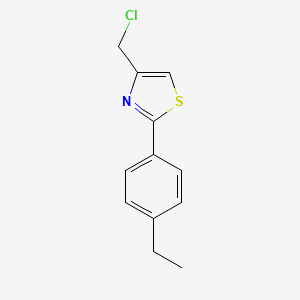
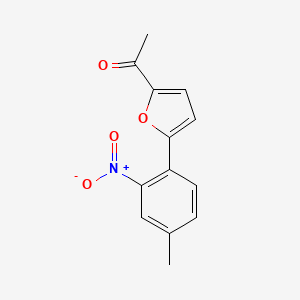
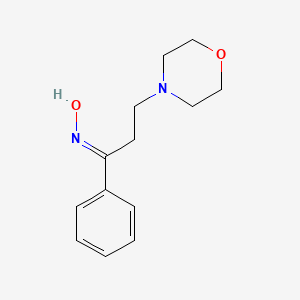
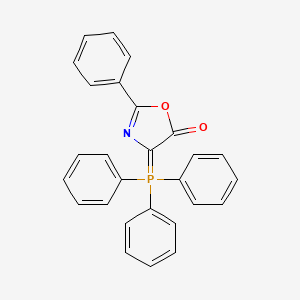

![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
